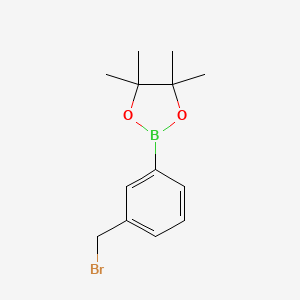

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan

Übersicht

Beschreibung

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C13H18BBrO2 and its molecular weight is 297 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittel-Abgabesysteme

Phenylboronsäure-Pinacolester wurde bei der Entwicklung von Arzneimittel-Abgabesystemen verwendet. Beispielsweise wurde es strukturell mit Hyaluronsäure modifiziert, um ein reaktives Sauerstoffspezies (ROS)-responsives System zur Abgabe von Curcumin zu schaffen, einer aktiven Verbindung mit medizinischen Eigenschaften .

Suzuki–Miyaura-Kupplung

Diese Verbindung dient als Substrat in Suzuki–Miyaura-Kupplungsreaktionen, die in der organischen Synthese weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Sie wurde speziell bei der Untersuchung der Kupplung verschiedener Aryliodiden über Silia Cat Pd (0) verwendet .

Herstellung von Sulfinamidderivaten

Sie kann mit Diethylaminoschwefeltrifluorid (DAST) und Kaliumphenyltrifluoroborat umgesetzt werden, um Sulfinamidderivate herzustellen, die in verschiedenen chemischen Syntheseprozessen wertvoll sind .

Bausteine für die organische Synthese

Pinacolboronsäureester, einschließlich Phenylboronsäure-Pinacolester, gelten aufgrund ihrer Stabilität und Reaktivität als wertvolle Bausteine in der organischen Synthese .

Katalytische Protodeboronierung

Es gibt Forschungsarbeiten zur katalytischen Protodeboronierung von Pinacolboronsäureestern unter Verwendung eines radikalischen Ansatzes, was von Bedeutung ist, da die Protodeboronierung im Vergleich zu anderen funktionalisierenden Deboronierungsprotokollen nicht gut entwickelt ist .

Auswahl für die Suzuki–Miyaura-Kupplung

Die Organoboranreagenzien der Verbindung werden aufgrund ihrer milden Reaktionsbedingungen, ihrer Toleranz gegenüber funktionellen Gruppen, ihrer Stabilität und ihrer umweltfreundlichen Natur für die Suzuki–Miyaura-Kupplung ausgewählt .

Wirkmechanismus

Target of Action

The primary target of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as (3-Bromomethylphenyl)boronic acid pinacol ester, is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation , which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boron reagent transfers formally nucleophilic organic groups to a palladium catalyst . This interaction results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects include the synthesis of complex organic compounds through the formation of new carbon-carbon bonds .

Pharmacokinetics

It’s known that boronic esters like this compound are generally stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic compounds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and other fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as temperature and pH.

Biochemische Analyse

Biochemical Properties

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with enzymes and proteins involved in these reactions, such as palladium-catalyzed enzymes used in Suzuki-Miyaura coupling . The nature of these interactions involves the formation of a complex between the palladium catalyst and the boron atom in the dioxaborolane ring, facilitating the transfer of the bromomethyl group to the target molecule.

Cellular Effects

The effects of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to enzyme inhibition or activation . This compound can also induce changes in gene expression by binding to DNA or RNA, affecting transcription and translation processes. The dioxaborolane moiety plays a crucial role in stabilizing these interactions, enhancing the compound’s overall reactivity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, it may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies in vitro and in vivo have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing specific biochemical pathways or modulating immune responses . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on biological systems.

Metabolic Pathways

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical processes. The presence of the dioxaborolane ring enhances its reactivity, allowing it to influence metabolic flux and alter metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues. Its binding to transport proteins can also influence its bioavailability and overall effectiveness.

Subcellular Localization

The subcellular localization of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins, or to the mitochondria, affecting cellular respiration and energy production

Biologische Aktivität

2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and organic synthesis. Its structure includes a bromomethyl group attached to a phenyl ring and a dioxaborolane moiety, which is known for its utility in various chemical reactions, particularly in the formation of carbon-boron bonds.

- Chemical Formula : C₁₃H₁₈BBrO₂

- CAS Number : 214360-74-4

- MDL Number : MFCD02183481

- Appearance : Typically a colorless to pale yellow liquid or solid.

- Hazard Classification : Irritant (H315, H319)

Biological Activity

The biological activity of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been explored in several contexts:

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant anticancer properties. For instance:

- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. In particular, it may interfere with the MAPK signaling pathway which is crucial for cell growth and differentiation.

- Case Studies :

Synthesis and Reaction Conditions

The synthesis of 2-(3-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromomethylphenylboronic acid with pinacol under specific conditions. The following table summarizes the synthesis conditions:

| Yield | Reaction Conditions | Notes |

|---|---|---|

| 4.43 g | Ethyl acetate; 20°C; 8h | Involves magnesium sulfate as a drying agent. |

| 91% | THF at 30°C overnight | Utilizes N-bromosuccinimide (NBS) for bromination. |

Applications in Organic Synthesis

The compound's dioxaborolane structure makes it particularly useful for:

- Cross-Coupling Reactions : It can serve as a boron source in Suzuki coupling reactions.

- Carbon-Boron Bond Formation : This is critical for constructing complex organic molecules used in pharmaceuticals.

Research Findings

Research has highlighted several important findings regarding the biological activity and potential applications of this compound:

- Selectivity and Efficacy : Studies show that the compound selectively targets cancer cells while sparing normal cells .

- Recycling Catalysts : The catalytic complexes formed during reactions involving this compound can be recycled multiple times without significant loss of activity .

- Potential Side Effects : While generally considered safe at low concentrations, higher doses may lead to cytotoxicity in non-target cells .

Eigenschaften

IUPAC Name |

2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)11-7-5-6-10(8-11)9-15/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIYGXGXVOHAFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378335 | |

| Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214360-74-4 | |

| Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214360-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[3-(bromomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.